

An In-depth Technical Guide on GSK3368715 Hydrochloride in MTAP-deficient Cancers

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Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057

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Executive Summary

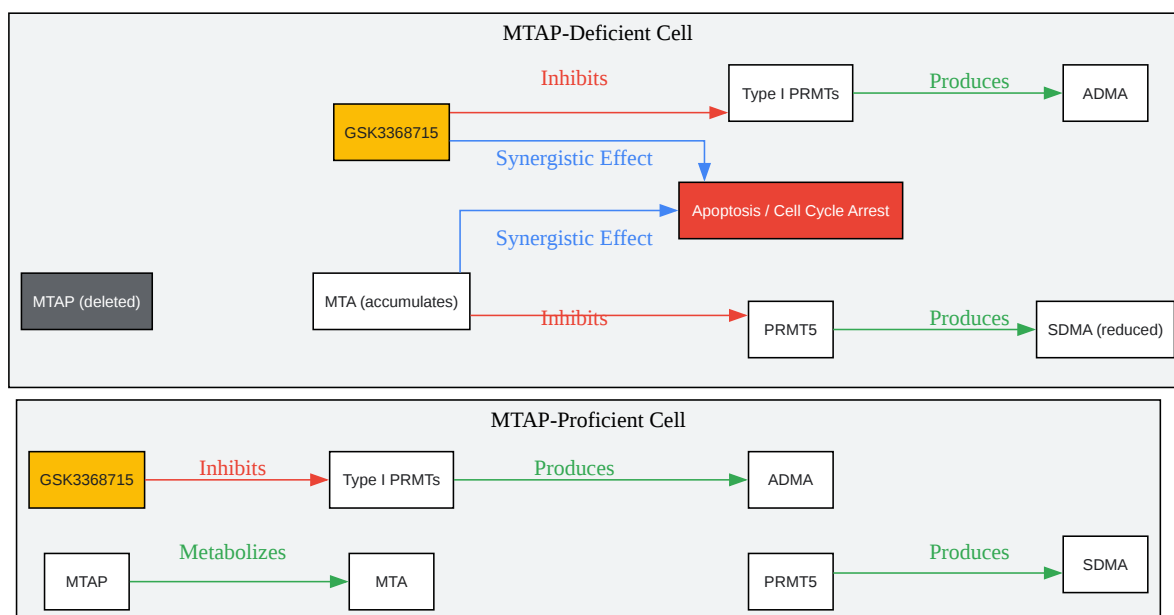
This technical guide provides a comprehensive overview of GSK3368715, a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a specific focus on its therapeutic potential in cancers characterized by methylthioadenosine phosphorylase (MTAP) deficiency. MTAP deletion, a common event in various cancers, leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5. This creates a state of synthetic lethality that can be exploited by targeting Type I PRMTs with GSK3368715. This document details the mechanism of action, summarizes preclinical and clinical data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Synthetic Lethality in MTAP-Deficient Cancers

GSK3368715 is an orally available small molecule that inhibits Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.^[1] These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.^{[2][3]} Dysregulation of Type I PRMTs is implicated in the pathogenesis of numerous cancers.^[1]

The therapeutic rationale for using GSK3368715 in MTAP-deficient cancers lies in the concept of synthetic lethality. MTAP is a key enzyme in the methionine salvage pathway, and its deletion, often occurring due to its proximity to the frequently deleted tumor suppressor gene CDKN2A, is observed in approximately 10-15% of human cancers.[4][5] Loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[4][6] MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), the primary enzyme responsible for symmetric dimethylarginine (SDMA) formation.[3][7] This partial inhibition of PRMT5 in MTAP-deficient cells creates a dependency on other cellular processes, including those regulated by Type I PRMTs, making them particularly sensitive to inhibitors like GSK3368715.[3][7] The combination of endogenous PRMT5 inhibition by MTA and pharmacological inhibition of Type I PRMTs by GSK3368715 has been shown to have a synergistic anti-tumor effect.[3][8]

Signaling Pathway in MTAP-Deficient Cancers Treated with GSK3368715



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Caption: Signaling pathway in MTAP-deficient cells treated with GSK3368715.

Quantitative Data Presentation

In Vitro Anti-Tumor Activity

While extensive comparative IC₅₀ data for GSK3368715 across a wide panel of isogenic cell lines is not readily available in the public domain, preclinical studies have demonstrated its potent anti-proliferative activity.[9] MTAP deletion in cancer cell lines has been shown to correlate with increased sensitivity to GSK3368715.[3][7]

Table 1: Expected Qualitative Changes in Arginine Methylation Following GSK3368715 Treatment[10]

Cell Type	MTAP Status	Treatment	Global ADMA Levels	Global MMA Levels	Global SDMA Levels
MTAP-deficient	-	Vehicle	Low	Low	Low
MTAP-deficient	-	GSK3368715	Decreased	Increased	Increased
MTAP-proficient	+	Vehicle	Normal	Normal	Normal
MTAP-proficient	+	GSK3368715	Decreased	Increased	Increased

Note: This table represents the expected qualitative changes based on the mechanism of action. ADMA: Asymmetric Dimethylarginine, MMA: Monomethylarginine, SDMA: Symmetric Dimethylarginine.

In Vivo Anti-Tumor Efficacy

Preclinical xenograft models have demonstrated the in vivo anti-tumor activity of GSK3368715, both as a monotherapy and in combination with PRMT5 inhibitors.[11]

Table 2: GSK3368715 Monotherapy in Xenograft Models[11]

Cancer Model	Xenograft Type	Treatment and Dosage	Key Findings
Diffuse Large B-Cell Lymphoma (DLBCL)	Toledo	75 mg/kg, oral	Tumor regression
Pancreatic Cancer	BxPC-3	150 mg/kg, oral	78% tumor growth inhibition
Pancreatic Cancer	BxPC-3 (MTAP-deficient)	75 mg/kg, oral	60% tumor growth inhibition

Table 3: GSK3368715 in Combination with a PRMT5 Inhibitor (GSK3326595) in Xenograft Models[11]

Cancer Model	Xenograft Type	Treatment and Dosage	Key Findings
Pancreatic Cancer	BxPC-3 (MTAP-deficient)	GSK3368715 (75 mg/kg) + GSK3326595 (100 mg/kg)	Significant tumor regression
Diffuse Large B-Cell Lymphoma (DLBCL)	Toledo	GSK3368715 (75 mg/kg) + GSK3326595 (100 mg/kg)	Enhanced tumor regression compared to single agents

Clinical Trial Data (NCT03666988)

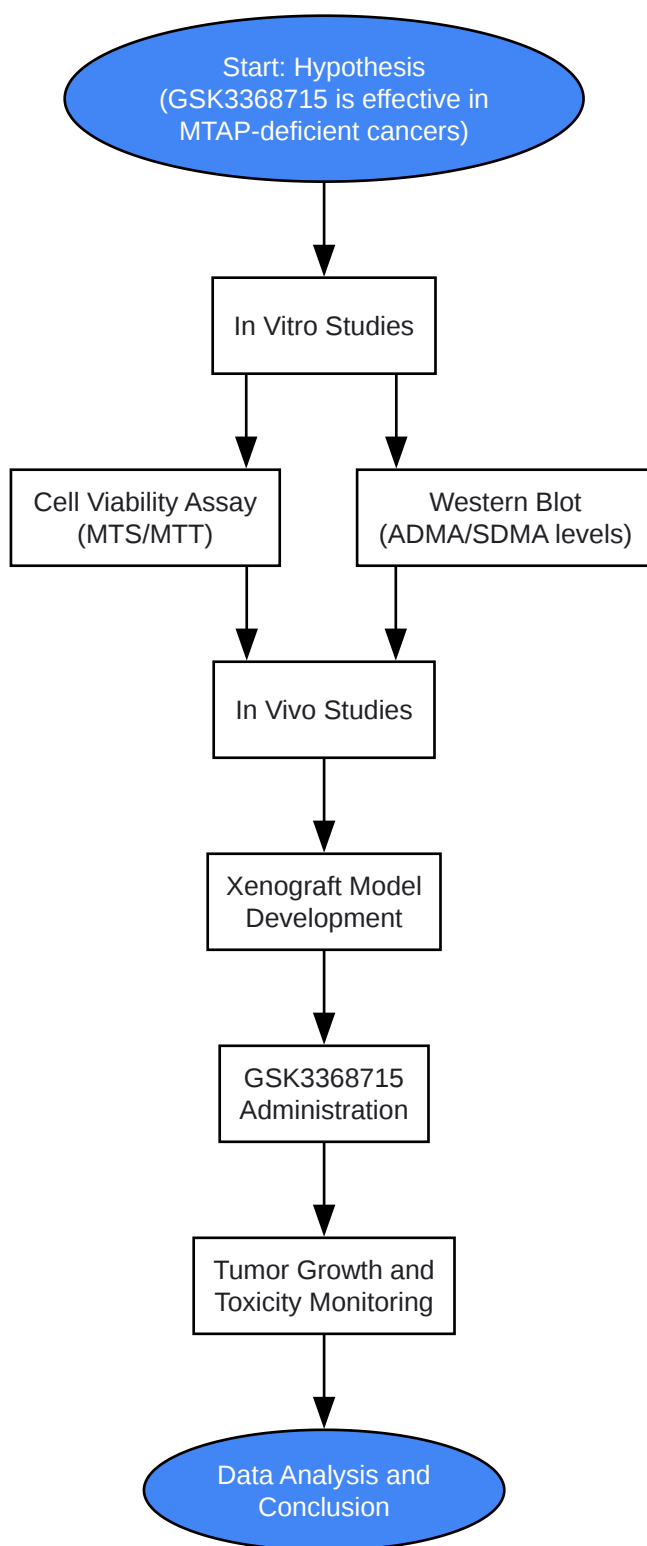
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[12][13] The study was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement at lower, safer doses.[12][13]

Table 4: Summary of Phase 1 Clinical Trial (NCT03666988) Results[12][13]

Parameter	Finding
Patient Population	31 adults with advanced-stage solid tumors
Dose Escalation	50 mg, 100 mg, and 200 mg once daily
Dose-Limiting Toxicities (DLTs)	Reported in 3 of 12 (25%) patients at 200 mg
Thromboembolic Events (TEEs)	12 TEEs in 9 of 31 (29%) patients across all dose groups (8 Grade 3, 1 Grade 5)
Best Response	Stable disease in 9 of 31 (29%) patients
Pharmacokinetics	Maximum plasma concentration reached within 1 hour post-dosing
Pharmacodynamics	Modest and variable target engagement in tumor biopsies at 100 mg
Study Outcome	Early termination due to risk/benefit analysis

Experimental Protocols

General Experimental Workflow



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